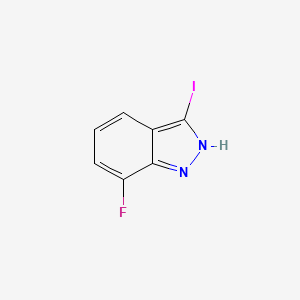

7-フルオロ-3-ヨード-1H-インダゾール

概要

説明

7-Fluoro-3-iodo-1H-indazole is a chemical compound with the molecular formula C7H4FIN2 . It has a molecular weight of 262.03 . The compound is solid in physical form .

Synthesis Analysis

The synthesis of 1H-indazole, a similar compound, has been studied extensively. A new practical synthesis of 1H-indazole was presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .Molecular Structure Analysis

The InChI code for 7-Fluoro-3-iodo-1H-indazole is 1S/C7H4FIN2/c8-5-3-1-2-4-6 (5)10-11-7 (4)9/h1-3H, (H,10,11) .Chemical Reactions Analysis

The synthesis of 1H-indazole involves cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Various routes have been explored to synthesize indazole .Physical And Chemical Properties Analysis

7-Fluoro-3-iodo-1H-indazole is a solid compound . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用

抗がん特性

研究によると、インダゾール化合物は、がん治療において重要な役割を果たす可能性があります。 それらは、がん細胞の増殖と生存を阻害する阻害剤として機能することができます .

抗うつ効果

インダゾールモチーフは、抗うつ作用を持ついくつかの化合物に見られます。 これらの化合物は、脳内の神経伝達物質系に影響を与え、うつ病の治療のための新しい道を開きます .

抗炎症用途

インダゾール誘導体は、その抗炎症特性で知られています。 それらは、関節炎など、さまざまな状態における炎症を軽減する薬剤の開発に使用できます .

抗菌剤

インダゾールの構造フレームワークにより、新しい抗菌剤を作成できます。 これらの化合物は、細菌感染症と戦うのに役立ち、抗生物質耐性問題に対処できます .

呼吸器疾患の治療

インダゾールは、呼吸器疾患の治療に関連するホスホイノシチド3キナーゼδの選択的阻害剤として使用できます。 このアプリケーションは、喘息や慢性閉塞性肺疾患(COPD)などの状態にとって特に重要です .

HIVプロテアーゼ阻害剤

インダゾールフラグメントを含む化合物は、HIVプロテアーゼ阻害剤の製造に使用されてきました。 これらの阻害剤は、HIV/AIDSの管理と治療に不可欠です .

神経疾患

インダゾール誘導体は、神経疾患の治療における役割について調査されてきました。 それらは、セロトニン受容体拮抗剤、アルドレダクターゼ阻害剤、アセチルコリンエステラーゼ阻害剤として機能し、アルツハイマー病などの状態の管理に重要です .

作用機序

Target of Action

Indazole-containing heterocyclic compounds have been found to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

Indazole derivatives have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a role in the treatment of diseases such as cancer .

Biochemical Pathways

Indazole derivatives have been found to affect various biochemical pathways related to their targets, leading to their medicinal effects .

Pharmacokinetics

It has been found to have high gastrointestinal absorption and is bbb (blood-brain barrier) permeant . The Log Kp (skin permeation) is -6.24 cm/s .

Result of Action

Indazole derivatives have been found to have various effects at the molecular and cellular level, including inducing apoptosis and affecting cell cycle .

Safety and Hazards

The safety information for 7-Fluoro-3-iodo-1H-indazole includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

将来の方向性

特性

IUPAC Name |

7-fluoro-3-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIN2/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLJQLITHWOQBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696312 | |

| Record name | 7-Fluoro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

944904-38-5 | |

| Record name | 7-Fluoro-3-iodo-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944904-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

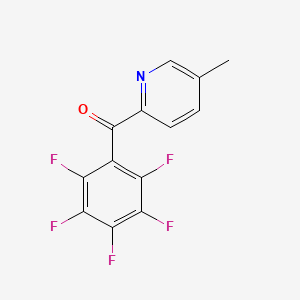

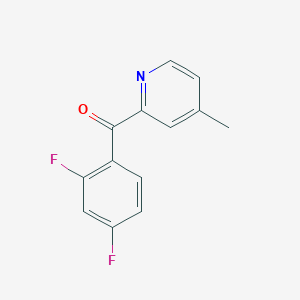

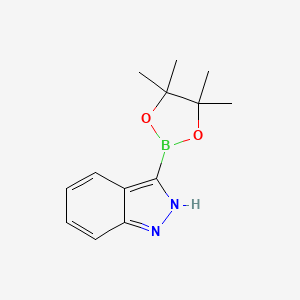

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

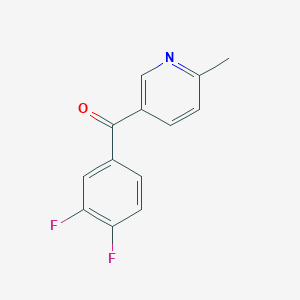

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B1455354.png)

![2-chloro-N-[(2-nitrophenyl)methyl]acetamide](/img/structure/B1455355.png)

![cis-2-Cbz-hexahydropyrrolo[3,4-C]pyrrole](/img/structure/B1455357.png)

![4-[(2-Aminopyridin-3-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one](/img/structure/B1455369.png)